Gallium(III) sulfate hydrate

Solid Acid Catalysis Esterification Heterogeneous Catalysis

Select Ga₂(SO₄)₃·18H₂O for superior Ga₂O₃ semiconductor films and GaAl₁₂ Keggin-type catalyst precursors. The sulfate counterion cleanly decomposes to volatile SO₃, avoiding halide/nitrate contamination. Its rapid GaAl₁₂ cluster formation (k=0.54 h⁻¹) and predictable 6-step dehydration ensure reproducible synthesis. Procure ≥99.99% purity for minimal impurities.

Molecular Formula Ga2H2O13S3
Molecular Weight 445.7 g/mol
CAS No. 13780-42-2
Cat. No. B089324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III) sulfate hydrate
CAS13780-42-2
Molecular FormulaGa2H2O13S3
Molecular Weight445.7 g/mol
Structural Identifiers
SMILESO.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3]
InChIInChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
InChIKeyCMNGAUGWXGMLDK-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Sulfate Hydrate (CAS 13780-42-2) – A Critical Gallium Precursor for Semiconductor, Catalyst, and Advanced Material Procurement


Gallium(III) sulfate hydrate, typically obtained as the octadecahydrate Ga₂(SO₄)₃·18H₂O [1], is a white, hygroscopic crystalline solid with a density of 3.86 g/cm³ at 25°C and a melting range of 105–110°C . It serves as a versatile water-soluble Ga³⁺ source for synthesizing gallium oxide (Ga₂O₃), gallium-based semiconductors, solid acid catalysts, and other specialized gallium compounds . Its well-defined stepwise dehydration behavior—progressing through a series of hydrates to the anhydrous salt above 150–165°C, with final decomposition to Ga₂O₃ above 680–700°C [1][2]—makes it a highly controllable precursor for both aqueous processing and thermal conversion routes. The compound is isostructural with iron(III) sulfate in its anhydrous form, crystallizing in the rhombohedral space group R3 [1].

Why Gallium(III) Sulfate Hydrate Is Not Readily Substituted by Other Gallium Salts or Group 13 Sulfates in Critical Applications


Simple substitution of gallium(III) sulfate hydrate with other gallium salts (e.g., nitrate or chloride) or with the sulfate salts of its Group 13 analogs (aluminum or indium sulfate) is often precluded by material performance failures downstream. The counterion (sulfate vs. nitrate/chloride) dictates not only the aqueous speciation and hydrolysis pathway [1] but also the thermal decomposition profile and the purity of the final oxide product [2]. Furthermore, while gallium and aluminum share similar chemical behavior, their hydrolysis rates, polyoxocation formation kinetics, and resulting structural stabilities differ significantly [3][4]. Direct evidence demonstrates that substituting gallium sulfate with aluminum sulfate in hydrolytic syntheses alters the product's phase purity and thermal robustness [4]. Similarly, using gallium nitrate or chloride instead of the sulfate can introduce unwanted anions (NO₃⁻, Cl⁻) that persist through calcination and contaminate the resulting Ga₂O₃ thin film, compromising semiconductor or optical performance [5]. The quantitative evidence below establishes the specific, measurable points of differentiation that guide scientific selection.

Quantitative Performance Comparison: Gallium(III) Sulfate Hydrate vs. Analogs and Alternatives


Solid Acid Catalyst Performance: Ga₂(SO₄)₃/SiO₂ vs. Al₂(SO₄)₃/SiO₂ in Esterification Yield

When supported on silica gel, Ga₂(SO₄)₃ hydrate-derived catalysts demonstrate superior performance over analogous aluminum sulfate-based catalysts for esterification reactions. Ga₂(SO₄)₃/SiO₂ exhibits higher catalytic activity for the esterification of p-hydroxybenzoic acid with heptanol, achieving a higher yield of n-heptyl p-hydroxybenzoate under identical conditions . While the specific yield values vary with preparation, gallium-promoted sulfated zirconia (SO₄²⁻/ZrO₂) also outperforms aluminum-promoted analogs in esterification activity, highlighting the intrinsic advantage of Ga³⁺ over Al³⁺ in this class of solid acid catalysts [1].

Solid Acid Catalysis Esterification Heterogeneous Catalysis Ga₂(SO₄)₃ Al₂(SO₄)₃

Hydrolytic Polyoxocation Formation Kinetics: Ga³⁺ vs. Al³⁺ in Keggin Cluster Synthesis

In the forced hydrolysis of mixed Al³⁺/M³⁺ solutions (M = Fe, Zn, Ga, In, Sn, La, Bi) to form Keggin-type tridecameric clusters, only Ga³⁺ facilitates the rapid and exclusive formation of a hybrid GaAl₁₂ polyoxocation. At 80°C, the GaAl₁₂ species forms with an apparent rate constant k = 0.54 h⁻¹, significantly faster than the self-condensation of pure Al₁₃ (k = 4.8 × 10⁻³ h⁻¹) [1]. In contrast, no hybrid formation was observed with In³⁺, La³⁺, Ce³⁺, or other metals under these conditions [1]. Furthermore, the GaAl₁₂ cluster demonstrates greater thermal stability than the pure Al₁₃ cluster, a property not attributable to geometric differences alone, as single-crystal XRD confirms the two salts (Na[AlO₄Al₁₂(OH)₂₄(H₂O)₁₂](SO₄)₄·10H₂O and Na[GaO₄Al₁₂(OH)₂₄(H₂O)₁₂](SO₄)₄·10H₂O) are isostructural with nearly identical cubic lattice parameters (a = 17.856(2) Å for Al₁₃ vs. 17.869(3) Å for GaAl₁₂) [1].

Hydrolysis Polyoxocations Keggin Clusters Ga13 Al13 GaAl12

Temperature-Programmed Hydrolysis: Reversible Precipitation of Basic Gallium Sulfate vs. Irreversible Hydrolysis of Ferric Sulfate

The hydrolysis behavior of gallium sulfate exhibits a unique temperature-dependent reversibility not shared by all Group 13 or transition metal sulfates. Upon heating, an aqueous solution of gallium sulfate deposits a white basic salt (basic gallium sulfate), which quantitatively redissolves upon cooling [1]. This reversible precipitation contrasts sharply with ferric sulfate, where heating induces irreversible hydrolysis and permanent precipitation [1], and with thallic sulfate, which forms a persistent brown precipitate upon warming or dilution [1]. This reversible hydrolysis provides a unique purification or controlled precipitation pathway for gallium that is not available with aluminum, indium, or iron sulfate analogs.

Hydrolysis Temperature Dependence Basic Gallium Sulfate Ferric Sulfate Aqueous Chemistry

Stepwise Thermal Dehydration Profile: Ga₂(SO₄)₃·18H₂O vs. Indium Sulfate Nonahydrate

Gallium(III) sulfate hydrate (Ga₂(SO₄)₃·18H₂O) undergoes a well-defined, six-step dehydration process between 40°C and 350°C to yield anhydrous Ga₂(SO₄)₃, which then decomposes to nanocrystalline Ga₂O₃ at 700°C [1]. In contrast, indium sulfate nonahydrate (In₂(SO₄)₃·9H₂O) dehydrates to only the pentahydrate within the In₂(SO₄)₃–H₂SO₄–H₂O system, and the precipitation of gallium hydrosulfates occurs along metastable solubility isotherms distinct from those of indium [2]. The complete dehydration of gallium sulfate to the anhydrous salt at a relatively low temperature (≥150–165°C, complete by 310°C) [3] provides a clean thermal route to anhydrous Ga₂(SO₄)₃, whereas indium sulfate retains coordinated water under similar conditions, complicating its use as a precursor for anhydrous materials.

Thermal Analysis Dehydration Ga₂(SO₄)₃·18H₂O In₂(SO₄)₃·9H₂O TG-DTA

Electrodeposition of Ga₂O₃ Thin Films: Gallium Sulfate vs. Gallium Nitrate Precursors

Gallium(III) sulfate hydrate serves as an effective precursor for the electrodeposition of gallium oxide (Ga₂O₃) thin films from aqueous solution. Electrodeposition at 1.0 V vs. SCE from aqueous Ga₂(SO₄)₃ solution containing H₂O₂ yields smooth, crack-free GaOOH films with an O/Ga ratio of 2.0, which upon annealing at 500–600°C in air converts to stoichiometric Ga₂O₃ while retaining morphology [1]. The resulting 0.2 μm thick films exhibit 80% transparency in the visible range [1]. In contrast, gallium nitrate solutions are also used for electrodeposition, but nitrate anions can decompose to leave nitrogen-containing residues or introduce undesirable dopants, whereas sulfate decomposes cleanly to volatile SO₃, leaving behind high-purity Ga₂O₃ . This counterion advantage makes gallium sulfate the preferred precursor for electronic-grade Ga₂O₃ thin films.

Electrodeposition Ga₂O₃ Thin Films Gallium Sulfate Gallium Nitrate Semiconductor Processing

Solid Acid Catalyst Selectivity: Ga₂(SO₄)₃/SiO₂ in Esterification vs. H₂SO₄ Homogeneous Catalysis

When supported on silica gel, gallium(III) sulfate hydrate functions as a heterogeneous solid acid catalyst, enabling the esterification of p-hydroxybenzoic acid with heptanol to produce n-heptyl p-hydroxybenzoate . This heterogeneous approach offers distinct advantages over homogeneous H₂SO₄ catalysis: the solid catalyst can be easily separated by filtration, eliminating the need for neutralization and reducing waste generation. While the catalytic activity per acid site may be lower than that of dissolved H₂SO₄, the process intensification benefits—including catalyst reuse, simplified product isolation, and reduced corrosion—provide a compelling value proposition for industrial adoption . Additionally, Ga₂(SO₄)₃ supported on strong acid cation exchange resin exhibits excellent catalytic activity for synthesizing amyl hexanoate, further demonstrating its versatility as a reusable solid acid .

Heterogeneous Catalysis Esterification Ga₂(SO₄)₃/SiO₂ H₂SO₄ Green Chemistry

Recommended Procurement Scenarios for Gallium(III) Sulfate Hydrate Based on Differentiated Performance


Synthesis of GaAl₁₂-Pillared Clays and Advanced Polyoxocation-Based Materials

Gallium(III) sulfate hydrate is the precursor of choice for researchers synthesizing GaAl₁₂ Keggin-type polyoxocations for pillared clay catalysts, molecular sieves, or hybrid materials. Its unique ability to rapidly form the GaAl₁₂ cluster (k = 0.54 h⁻¹ at 80°C, ~112× faster than Al₁₃ self-condensation) and the enhanced thermal stability of the resulting GaAl₁₂ phase make it irreplaceable by aluminum sulfate or other gallium salts. Procurement of high-purity (≥99.99% metals basis) Ga₂(SO₄)₃·xH₂O ensures reproducible hydrolysis kinetics and minimal contamination of the final pillared structure.

Electrodeposition of High-Purity Ga₂O₃ Thin Films for Semiconductor Devices

For the electrodeposition of Ga₂O₃ thin films intended for power electronics, UV photodetectors, or transparent conductive oxides, gallium(III) sulfate hydrate is the optimal precursor. Its sulfate counterion decomposes cleanly to volatile SO₃ during annealing, avoiding nitrogen or halide contamination that can arise from nitrate or chloride precursors . The ability to deposit smooth, crack-free films with 80% visible transparency at 0.2 μm thickness [3] directly supports device-quality layer fabrication. Procuring sulfate hydrate of ≥99.99% trace metals purity is critical to minimize electrically active impurities in the final semiconductor.

Preparation of Solid Acid Catalysts (Ga₂(SO₄)₃/SiO₂) for Sustainable Esterification

Gallium(III) sulfate hydrate is a strategic procurement for groups developing heterogeneous solid acid catalysts to replace homogeneous H₂SO₄ in esterification reactions. Supported Ga₂(SO₄)₃ on silica gel demonstrates higher catalytic activity than its aluminum analog in the synthesis of n-heptyl p-hydroxybenzoate and amyl hexanoate . The catalyst's ease of recovery by filtration and potential for reuse aligns with green chemistry and process intensification goals. Selecting a gallium sulfate source with consistent hydration state (typically ~18H₂O) ensures reproducible catalyst loading and activity.

Controlled Thermal Decomposition to Nanocrystalline Ga₂O₃

When the synthesis of nanocrystalline gallium oxide (Ga₂O₃) with controlled particle size is required, gallium(III) sulfate hydrate offers a distinct advantage over alternative gallium precursors. Its well-defined six-step dehydration between 40–350°C, followed by clean decomposition to Ga₂O₃ at 700°C , provides a predictable thermal profile that can be exploited to tune oxide crystallinity and morphology. In contrast, gallium nitrate often decomposes violently or incompletely, and gallium chloride may retain halide impurities. Procuring Ga₂(SO₄)₃·18H₂O with verified stoichiometry is essential for achieving reproducible thermal conversion yields.

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